3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate

Description

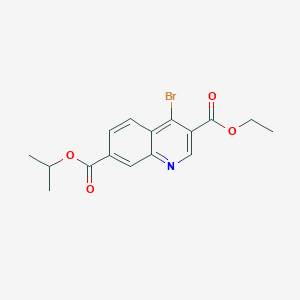

3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate is a quinoline derivative featuring a bromine atom at position 4, an ethyl ester at position 3, and an isopropyl ester at position 5. Quinoline scaffolds are widely studied for their pharmacological and synthetic utility, with substituents critically influencing reactivity, solubility, and biological activity.

Properties

Molecular Formula |

C16H16BrNO4 |

|---|---|

Molecular Weight |

366.21 g/mol |

IUPAC Name |

3-O-ethyl 7-O-propan-2-yl 4-bromoquinoline-3,7-dicarboxylate |

InChI |

InChI=1S/C16H16BrNO4/c1-4-21-16(20)12-8-18-13-7-10(15(19)22-9(2)3)5-6-11(13)14(12)17/h5-9H,4H2,1-3H3 |

InChI Key |

XNIKUKSTQUFKGH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Br)C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation and Reduction: The quinoline core can undergo oxidation or reduction, altering its electronic properties and reactivity.

Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

Substitution: Formation of substituted quinolines with various functional groups.

Oxidation: Quinoline N-oxides or other oxidized derivatives.

Reduction: Reduced quinoline derivatives.

Hydrolysis: Corresponding carboxylic acids.

Scientific Research Applications

3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights critical differences between the target compound and analogs:

*Estimated based on analogous structures.

†Predicted using substituent contributions.

‡Topological Polar Surface Area (TPSA) calculated from structural analogs.

Key Differences and Implications

Electronic Effects and Reactivity

- The bromo substituent in the target compound is strongly electron-withdrawing, which may enhance electrophilic substitution reactivity compared to electron-donating groups like dimethylamino (N(CH3)2) or amino (NH2) . For example, in cyclization reactions (as seen in ), electron-withdrawing groups accelerate product formation .

Lipophilicity and Solubility

- The bromo substituent increases lipophilicity (higher XlogP ~3.5 vs. 2.4 for dimethylamino analog), likely enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

3-Ethyl 7-isopropyl 4-bromoquinoline-3,7-dicarboxylate (CAS Number: 1378259-40-5) is a quinoline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a bromine atom and two carboxylate groups, contributing to its reactivity and biological properties.

- Molecular Formula : C16H16BrNO4

- Molecular Weight : 366.21 g/mol

- Structure : The compound features a quinoline backbone with ethyl and isopropyl substituents, which may influence its pharmacological profile.

Biological Activity Overview

Research into the biological activity of quinoline derivatives has revealed a range of pharmacological effects, including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory activities. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.

Antimicrobial Activity

Quinoline derivatives have been evaluated for their antimicrobial properties. For instance:

- A study highlighted that certain quinoline derivatives exhibit significant antibacterial and antifungal activities against various pathogens, indicating that modifications in the quinoline structure can enhance these effects .

- The presence of the bromine atom in this compound may contribute to its efficacy against microbial strains.

Antimalarial Activity

Quinoline compounds are well-known for their antimalarial properties:

- Research has shown that derivatives similar to this compound have demonstrated moderate to high activity against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 μg/mL .

- Although specific data on this compound's antimalarial activity are lacking, its structural similarities suggest potential efficacy.

Anticancer Activity

The anticancer potential of quinoline derivatives is another area of interest:

- Some studies have reported that quinoline-based compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and T47D .

- The incorporation of alkyl groups (like ethyl and isopropyl) can enhance lipophilicity, potentially increasing the cytotoxicity of the compound against cancer cells.

Anti-inflammatory Activity

Quinoline derivatives have also been studied for anti-inflammatory effects:

- Certain compounds have shown the ability to inhibit nitric oxide production in macrophages, which is crucial in inflammatory responses .

- The anti-inflammatory mechanisms often involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which could be relevant for this compound as well.

Safety Profile

The safety data sheet indicates that this compound poses certain hazards:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.